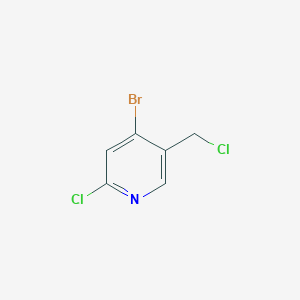
4-Bromo-2-chloro-5-(chloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-5-(chloromethyl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring. This compound is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 4-Bromo-2-chloro-5-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride as a catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at 0°C: This method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at low temperatures.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the reaction of 2-chloropyridine with bromomethane in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.
化学反应分析
Types of Reactions
4-Bromo-2-chloro-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form different reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other reducing agents. The reactions are typically carried out in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield different oxidation and reduction products.
科学研究应用
4-Bromo-2-chloro-5-(chloromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 4-Bromo-2-chloro-5-(chloromethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular application and the nature of the reaction .
相似化合物的比较
4-Bromo-2-chloro-5-(chloromethyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the bromine atom.
2-Bromo-5-(bromomethyl)pyridine: Similar in structure but has bromine atoms instead of chlorine.
3,5-Bis(chloromethyl)pyridine: Similar in structure but has two chloromethyl groups instead of one.
These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the pyridine ring.
属性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,2H2 |
InChI 键 |
IWTQWJYRLLJTEY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


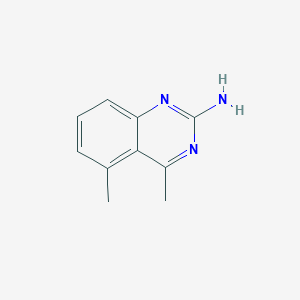
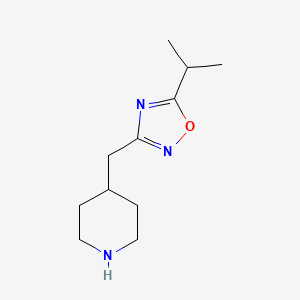
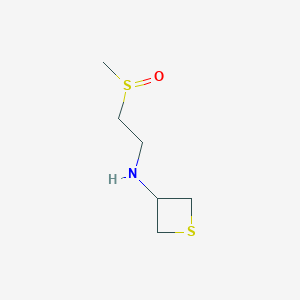
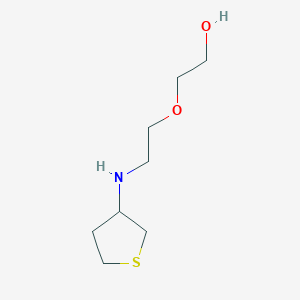
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
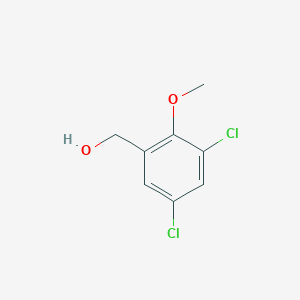
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
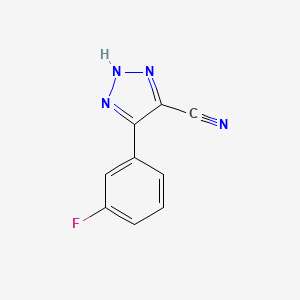
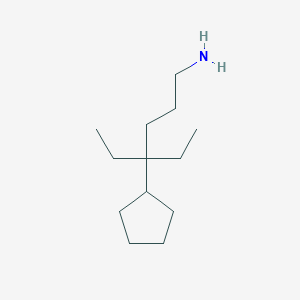
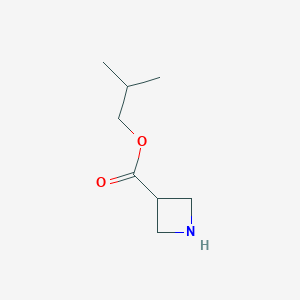
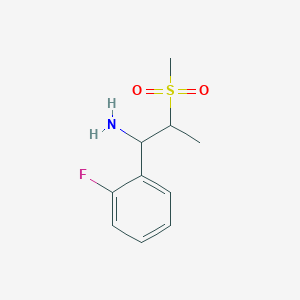
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)

